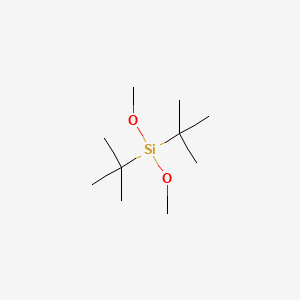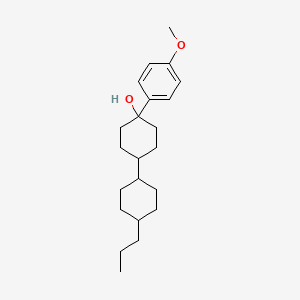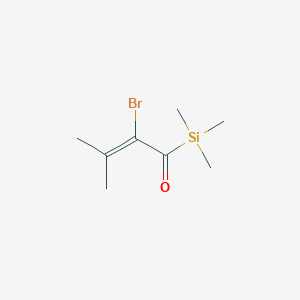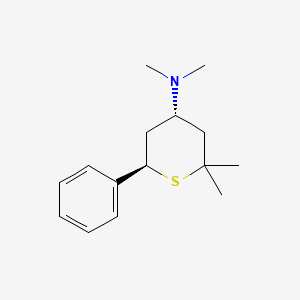![molecular formula C8H8O3 B14422255 (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/no-structure.png)
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine is a complex organic compound characterized by its unique dioxolo and oxocine ring structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxolo and oxocine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Wirkmechanismus
The mechanism of action of (3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxolinic acid: A quinoline compound with antibacterial properties.
Nalidixic acid: Another quinoline derivative with similar antibacterial activity.
Uniqueness
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H8O3 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine |
InChI |
InChI=1S/C8H8O3/c1-2-7-8(11-6-10-7)3-5-9-4-1/h1-4H,5-6H2/b4-1-,7-2+,8-3+ |
InChI-Schlüssel |
ZRKCTRAAAOHNBH-KNRRNNRFSA-N |
Isomerische SMILES |
C1/C=C/2\C(=C/C=C\O1)\OCO2 |
Kanonische SMILES |
C1C=C2C(=CC=CO1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










